1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione

CAS No.: 1006356-08-6

Cat. No.: VC4360755

Molecular Formula: C13H16N4O2

Molecular Weight: 260.297

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006356-08-6 |

|---|---|

| Molecular Formula | C13H16N4O2 |

| Molecular Weight | 260.297 |

| IUPAC Name | 1,3-bis(1,3-dimethylpyrazol-4-yl)propane-1,3-dione |

| Standard InChI | InChI=1S/C13H16N4O2/c1-8-10(6-16(3)14-8)12(18)5-13(19)11-7-17(4)15-9(11)2/h6-7H,5H2,1-4H3 |

| Standard InChI Key | VRWXBRZDNDKQNC-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1C(=O)CC(=O)C2=CN(N=C2C)C)C |

Introduction

Chemical Structure and Nomenclature

Structural Characterization

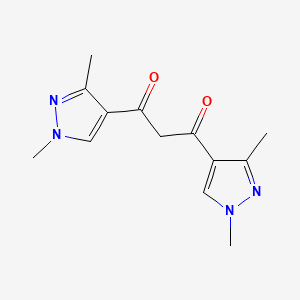

The compound’s core consists of a propane-1,3-dione backbone bridged between two 1,3-dimethyl-1H-pyrazol-4-yl groups. Each pyrazole ring is substituted at the 1- and 3-positions with methyl groups, conferring steric bulk and electronic modulation . The IUPAC name, 1,3-bis(1,3-dimethylpyrazol-4-yl)propane-1,3-dione, reflects this arrangement .

Key structural identifiers include:

The planar diketone moiety enables chelation with metal ions, while the pyrazole rings enhance solubility in organic solvents.

Synthesis and Purification

Synthetic Routes

While explicit synthetic protocols are proprietary, the compound is typically prepared via condensation reactions between 1,3-dimethylpyrazole-4-carboxylic acid derivatives and malonyl chloride or analogous diketone precursors . A notable example involves the synthesis of neodymium(III) tris(β-diketonate) complexes, where this ligand demonstrates strong binding affinity.

Physicochemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 260.297 g/mol | |

| Molecular Formula | ||

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Density | Not reported | – |

The absence of melting/boiling point data underscores its primary use in non-isolated intermediate forms .

Spectral Data

-

NMR: Predicted NMR signals include pyrazole methyl singlets (~2.5 ppm) and diketone carbonyl resonances (~190 ppm in ) .

-

IR: Strong carbonyl stretches (~1700 cm) and pyrazole ring vibrations (~1600 cm) dominate .

Coordination Chemistry and Applications

Metal Complexation

The compound’s β-diketone structure facilitates chelation of lanthanides and transition metals. For instance, neodymium(III) complexes exhibit enhanced luminescence and catalytic activity, potentially useful in OLEDs or polymerization catalysts. The rigid pyrazole substituents likely stabilize coordination geometries, reducing ligand dissociation.

Research Applications

-

Materials Science: As a precursor for metal-organic frameworks (MOFs) with tunable porosity.

-

Catalysis: In asymmetric synthesis, leveraging chiral metal centers.

Comparative Analysis with Related Compounds

Unlike simpler β-diketones (e.g., acetylacetone), this ligand’s pyrazole groups impart greater steric hindrance and electronic delocalization, altering metal-binding kinetics . For example, its neodymium complexes exhibit higher thermal stability than those with aliphatic ligands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume